molecular formula C9H8N2O3 B8190633 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid

Cat. No.: B8190633
M. Wt: 192.17 g/mol
InChI Key: AWWVMXHTWWUOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a ketone group at position 5 and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-6-3-5(9(13)14)4-11-7(6)1-2-10-8/h3-4H,1-2H2,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWVMXHTWWUOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Alkylation of Hydroxy-Naphthyridine Precursors

A widely employed strategy involves alkylation of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives. This method, detailed in US3590036A , utilizes alkyl halides or sulfonic acid esters in the presence of a base to introduce substituents at the N-1 position. For example, refluxing 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with ethyl iodide in ethanol/water under basic conditions (potassium hydroxide) yields 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (72% yield) . Key steps include:

  • Alkylation : Nucleophilic substitution at N-1 using alkyl halides.

  • Cyclization : Acid-catalyzed lactam formation to generate the 5-oxo group.

  • Hydrolysis : Conversion of esters to carboxylic acids under alkaline conditions.

Table 1 : Representative Alkylation Conditions and Yields

Starting MaterialAlkylating AgentBaseSolventYield (%)
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylateEthyl iodideKOHEthanol/Water72
4-Hydroxy-1,8-naphthyridine-3-carboxylic acidMethyl iodideNaOEtEthanol68

Mechanistically, the base deprotonates the hydroxyl group, facilitating nucleophilic attack on the alkylating agent. The lactam ring forms via intramolecular cyclization, stabilized by resonance .

Ring Construction via Aza-Michael Addition and Cyclization

Hollis Showalter’s work demonstrates a pathway to dihydro- and tetrahydro-naphthyridinones from pyridine precursors. For 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones, the synthesis begins with 2-methylnicotinic ester (8 ):

  • Amidation : Conversion to 9 using potassium hydroxide (86% yield).

  • Enamine Formation : Reaction with dimethylformamide dimethyl acetal yields 10a (48%).

  • Cyclization : Bromination followed by ring closure forms the tetrahydro-naphthyridine core .

Adapting this method, the carboxylic acid at position 3 can be introduced via hydrolysis of a nitrile or ester intermediate. For example, hydrolyzing 10a (R = H) under acidic conditions generates the carboxylic acid derivative.

Table 2 : Key Intermediates and Yields in Ring Construction

IntermediateReaction StepConditionsYield (%)
9 Amidation of 8 KOH, MeOH, 5°C86
10a Enamine formationDMF dimethyl acetal48
11 Bromination of 10a NBS, 1,2-dichloroethane86

This approach emphasizes modular assembly, enabling flexibility in substituent placement.

Transition Metal-Catalyzed Coupling Strategies

Recent advances employ palladium-catalyzed reactions to construct the naphthyridine skeleton. A 2020 JOC study details an asymmetric synthesis of a tetrahydronaphthyridine scaffold via Heck coupling. While focused on a RORγt inverse agonist, the methodology is adaptable:

  • Heck Reaction : Coupling of 2-chloropyridine with a vinyl fragment forms the bicyclic core.

  • Oxidation : Introduction of the oxo group via ketone formation.

  • Carboxylic Acid Functionalization : Hydrolysis of a nitrile or ester group at position 3.

Table 3 : Heck Reaction Optimization

CatalystLigandTemperature (°C)Yield (%)
Pd(OAc)₂BINAP8087
PdCl₂PPh₃10072

This method reduces step count (from 9 to 6 steps) and improves overall yield (4% → 25%) , highlighting its efficiency.

Comparative Analysis of Methods

Table 4 : Method Comparison

MethodStepsOverall Yield (%)Scalability
Alkylation 3–524–72High
Aza-Michael Cyclization 4–635–48Moderate
Heck Coupling 625High

Alkylation routes offer the highest yields and scalability, whereas transition metal-catalyzed methods provide stereochemical control.

Chemical Reactions Analysis

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl halides, which react with the naphthyridine core to form N-alkylsubstituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug development. Key applications include:

Anticancer Activity

Numerous studies have reported the anticancer potential of naphthyridine derivatives. For example:

  • Mechanisms : Induction of apoptosis, modulation of inflammatory responses, and inhibition of key signaling pathways such as NF-κB.
  • Case Studies :
    • Aaptamine, a derivative, showed significant cytotoxicity against H1299 lung cancer cells with an IC50 range of 10.47 - 15.03 µM.
    • Canthinone derivatives demonstrated effective inhibition of cancer cell proliferation in various models .
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
AaptamineH129910.47 - 15.03Apoptosis induction
SophocarpineHL-601.21 - 12.86TNF-α suppression
CanthinoneKB0.91 - 3.73NF-κB inhibition

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens:

  • Mechanisms : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Case Studies :
    • Derivatives have been tested against strains like E. coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 50 µg/ml .

Neurological Applications

Research indicates potential benefits in treating neurological disorders:

  • Applications : The compound may exhibit effects beneficial for conditions like Alzheimer's disease and depression.
  • Mechanisms : Modulation of neurotransmitter levels and anti-inflammatory effects in the central nervous system .

Synthesis and Structure-Activity Relationship

The synthesis of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid involves various methods including cyclization reactions and functional group modifications to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound act as sex hormone regulatory agents or anti-HIV agents by targeting specific enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ring Saturation and Substituent Variations

  • 5-Oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (e.g., 2-Methyl derivative, CAS 80812-63-1) :

    • This analog has a dihydro (two double bonds) rather than tetrahydro (one double bond) ring system, reducing saturation and increasing planarity. The methyl group at position 2 enhances lipophilicity but may sterically hinder interactions with polar targets .
    • Key difference : Reduced saturation decreases metabolic stability compared to the tetrahydro analog .
  • Benzo[h][1,6]naphthyridine-3-carboxylic acid derivatives :

    • These compounds incorporate a fused benzene ring (e.g., 5-chloro-4-hydroxy-benzo[h][1,6]naphthyridine-3-carboxylic acid ethyl ester), increasing molecular weight and aromaticity. The extended conjugation enhances UV absorption and may improve binding to hydrophobic enzyme pockets .
  • Ester Derivatives (e.g., Ethyl or Methyl esters) :

    • Esters like 5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester (CAS 1086392-58-6) replace the carboxylic acid with an ester group, improving cell membrane permeability but requiring hydrolysis for activation .

Functional Group Modifications

  • 4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester :
    • The phenyl group at position 4 and ethyl ester at position 3 enhance lipophilicity, favoring CNS penetration. However, the dihydro ring may limit solubility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features Reference
5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid C₉H₁₀N₂O₃ 194.19 High polarity (carboxylic acid), moderate solubility in aqueous buffers
2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid C₁₀H₁₀N₂O₃ 206.20 Increased lipophilicity (logP ~1.2), lower aqueous solubility
Methyl 2-hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylate C₁₀H₁₂N₂O₃ 208.21 Ester prodrug with improved logP (~0.8), hydrolyzed in vivo to active acid

Biological Activity

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid (CAS No. 1823968-78-0) is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C9_9H8_8N2_2O3_3
  • Molecular Weight : 192.17 g/mol
  • Structural Characteristics : The compound features a naphthyridine scaffold which is significant for its biological interactions.

Biological Activity Overview

The biological activities of naphthyridine derivatives are well-documented, with various studies highlighting their potential in therapeutic applications. The following sections detail specific activities related to 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. For instance:

  • Antituberculosis Activity : In a library synthesis study involving 5,6,7,8-tetrahydro-1,6-naphthyridines, several lead compounds were identified with significant antituberculosis activity . While specific data on 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid is limited, its structural analogs suggest potential efficacy against Mycobacterium tuberculosis.

Anticancer Potential

The anticancer properties of naphthyridine compounds are particularly prominent. A review highlighted various derivatives that demonstrated cytotoxic effects against multiple cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
AaptamineH1299 (Lung)10.47Induces apoptosis
Canthin-6-oneDU145 (Prostate)1.58Inhibits pro-inflammatory mediators
10-Hydroxycanthin-6-oneHCC 1395 (Breast)-Antifungal and antibacterial effects

The potential of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid in cancer therapy is suggested by its structural similarity to these active compounds .

Neuroprotective Effects

Naphthyridines have also been investigated for their neuroprotective properties. Some studies indicate that derivatives can modulate neurotransmitter systems and exhibit psychotropic effects . Although direct evidence for the neuroprotective activity of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid is scarce, its classification within the naphthyridine family implies potential benefits in neurological contexts.

Case Studies

  • Study on Anticancer Activity : In vitro studies on various naphthyridine derivatives revealed their ability to inhibit cancer cell proliferation and induce apoptosis through different pathways. For example:
    • Aaptamine was shown to intercalate into DNA and activate apoptotic pathways independent of p53 .
    • The mechanism involved downregulation of anti-apoptotic proteins like XIAP.
  • Antimicrobial Testing : A comprehensive evaluation of naphthyridine derivatives against bacterial strains demonstrated significant inhibitory effects. The structure of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid suggests it may possess similar antimicrobial properties as its analogs .

Q & A

Q. What are the standard synthetic routes for preparing 5-oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via hydrolysis of precursor esters or nitriles. For example:

  • Ester Hydrolysis : Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate undergoes acidic hydrolysis (HCl, H₂O, EtOH, reflux, 9 h) to yield the carboxylic acid derivative with 81% efficiency .
  • Nitrile Hydrolysis : 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile is converted to the carboxylic acid using 50% H₂SO₄ under reflux (18 h, 90% yield) .

Q. Key Factors :

  • Acidic conditions (H₂SO₄ or HCl) are preferred for ester hydrolysis to avoid side reactions.
  • Substituents (e.g., halogens, alkyl groups) influence reaction efficiency and choice of hydrolytic agent .

Q. How do functional groups in the naphthyridine core influence reactivity during synthesis?

Methodological Answer: The ketone (5-oxo) and carboxylic acid (3-carboxylic acid) groups dictate reactivity:

  • Electron-Withdrawing Effects : The 5-oxo group activates the ring for nucleophilic substitution at adjacent positions, facilitating cyclization or alkylation .
  • Carboxylic Acid Utility : The 3-carboxylic acid group can be esterified or converted to amides for further derivatization. For instance, decarboxylation at 250–370°C under neat conditions removes the COOH group, yielding simpler naphthyridinones .

Experimental Design Tip :
Use spectroscopic monitoring (e.g., IR for COOH loss, NMR for ring substitution) to track functional group transformations .

Intermediate Research Questions

Q. How can reaction conditions be optimized for high-yield hydrolysis of naphthyridine precursors?

Methodological Answer: Optimization depends on precursor stability and substituents:

Precursor Type Reagents/Conditions Yield Reference
EsterHCl, H₂O, EtOH, reflux81%
Nitrile50% H₂SO₄, reflux90%
CarbonitrileNaOH (1M), 95°C88%

Q. Critical Considerations :

  • Acid Sensitivity : Use H₂SO₄ for nitriles with acid-stable substituents (e.g., methyl groups) .
  • Base Compatibility : Alkaline hydrolysis (NaOH) is suitable for substrates prone to acid-induced decomposition .

Q. What purification strategies are effective for isolating 5-oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid?

Methodological Answer:

  • Crystallization : Use ethanol/water mixtures to crystallize the carboxylic acid form after neutralization .
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves polar byproducts (e.g., unreacted esters) .

Data Contradiction Analysis :
Higher temperatures during hydrolysis may degrade the product, necessitating rapid cooling post-reaction to preserve yield .

Advanced Research Questions

Q. What mechanisms govern the thermal decarboxylation of 5-oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid?

Methodological Answer: Decarboxylation proceeds via a radical or concerted pathway under high temperatures (250–370°C):

  • Neat Conditions : Heating the neat compound at 370°C for 3 minutes removes CO₂, yielding 5-(pyridin-4-yl)-1,6-naphthyridin-2(1H)-one (72% yield) .
  • Substituent Effects : Electron-donating groups (e.g., methyl) lower the activation energy, accelerating CO₂ loss .

Experimental Validation :
Use TGA-MS to monitor mass loss corresponding to CO₂ evolution and confirm product stability via DSC .

Q. How can cyclization reactions be leveraged to synthesize polycyclic naphthyridine derivatives?

Methodological Answer:

  • Vilsmeier Reagent : React 5-oxo-7-phenyl-2-styryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid with POCl₃ and DMF to form a 1,6-naphthyridine fused with a benzopyran moiety (57% yield) .
  • Cyclocondensation : 6-Amino-1-ethyl-4-oxo-7-thioxo-1,4,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid undergoes cyclocondensation to yield bicyclic structures, though yields are variable (50–70%) .

Key Insight :
Steric hindrance from substituents (e.g., phenyl groups) can direct regioselectivity during cyclization .

Q. How does the stability of 5-oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid vary under acidic, basic, or thermal conditions?

Methodological Answer:

Condition Stability Profile Reference
Acidic (H₂SO₄, HCl)Stable during hydrolysis; prolonged exposure may dehydrate the tetrahydro ring .
Basic (NaOH)Limited stability; decarboxylation occurs above 95°C .
Thermal (>250°C)Rapid decarboxylation; yields naphthyridinones without ring degradation .

Mitigation Strategy :
Add radical scavengers (e.g., BHT) during thermal reactions to suppress side oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.